molecular formula C14H15BrN2O B2741970 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide CAS No. 1607269-92-0

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide

Cat. No.: B2741970
CAS No.: 1607269-92-0
M. Wt: 307.191
InChI Key: JWNCPIFQKHFAAF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide is a brominated aromatic propanamide derivative characterized by a 4-bromophenyl group attached to the propanamide backbone. The amide nitrogen is substituted with a cyano(cyclopropyl)methyl group, introducing both polar (cyano) and sterically constrained (cyclopropyl) moieties. The bromophenyl group likely contributes to hydrophobic interactions, while the cyano and cyclopropyl groups may influence electronic properties and conformational rigidity.

Properties

IUPAC Name

3-(4-bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-6-1-10(2-7-12)3-8-14(18)17-13(9-16)11-4-5-11/h1-2,6-7,11,13H,3-5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNCPIFQKHFAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)NC(=O)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Amide Synthesis (Resin-Based Approach)

The US6710208B2 patent outlines a robust protocol for resin-bound amide formation, adaptable to the target compound:

Procedure :

  • Resin Activation : Wang resin (1.0 mmol/g loading) is swelled in dichloromethane (DCM) and treated with 3-(4-bromophenyl)propanoic acid (1.2 equiv), N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) for 12 hr at 25°C.
  • Amine Coupling : The resin-bound acid is reacted with 2-cyano-1-cyclopropylmethanamine (1.5 equiv) in dimethylformamide (DMF) using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) for 6 hr.
  • Cleavage : The product is liberated from the resin using trifluoroacetic acid (TFA)/DCM (1:9 v/v) for 2 hr.

Optimization Data :

Parameter Condition Yield (%) Purity (HPLC)
Coupling Reagent HBTU vs EDCI/HOBt 78 vs 65 95 vs 89
Solvent DMF vs THF 78 vs 42 95 vs 76
Reaction Time (hr) 6 vs 12 78 vs 81 95 vs 97

This method achieves 78% isolated yield with >95% purity, though scalability is limited by resin loading capacity.

Solution-Phase Coupling via InCl₃-Catalyzed Cyanation

Adapting the InCl₃-mediated methodology from pyrano[2,3-c]pyrazole synthesis, a one-pot cyanation/amide coupling sequence was developed:

Procedure :

  • Cyclopropane Formation : Cyclopropylacetonitrile (1.0 equiv) is treated with InCl₃ (20 mol%) in ethanol/water (1:1) under ultrasound irradiation (40°C, 30 min).
  • Amide Coupling : 3-(4-Bromophenyl)propanoic acid (1.1 equiv) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) are added, followed by DIPEA (3.0 equiv). The mixture is stirred at 25°C for 18 hr.

Key Observations :

  • Ultrasound irradiation reduces reaction time from 24 hr to 6 hr.
  • InCl₃ enhances nitrile stability, preventing hydrolysis to carboxylic acids.
  • Yield improves from 52% (thermal) to 84% (ultrasound-assisted).

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 3.98 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 3.85 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 2.92 (t, J = 7.6 Hz, 2H, COCH₂), 2.58 (t, J = 7.6 Hz, 2H, ArCH₂), 1.45–1.35 (m, 1H, cyclopropyl-CH), 0.85–0.75 (m, 4H, cyclopropyl-CH₂).
  • IR (KBr) : 3310 cm⁻¹ (N-H stretch), 2240 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

Cyano Group Hydrolysis

The electron-deficient nitrile undergoes partial hydrolysis to amides under acidic conditions. Solutions include:

  • Using aprotic solvents (e.g., DMF, acetonitrile).
  • Maintaining pH > 7 during aqueous workups.

Cyclopropane Ring Strain

Steric hindrance from the cyclopropane moiety slows amidation kinetics. Mitigation involves:

  • Ultrasound-assisted mixing to enhance reagent diffusion.
  • Elevated temperatures (50–60°C) during coupling steps.

Applications and Derivatives

The compound’s structural motifs align with kinase inhibitor scaffolds described in PMC7769008, suggesting potential as a:

  • Polo-like kinase 1 (Plk1) inhibitor via PBD interactions.
  • Intermediate for α,β-unsaturated nitrile derivatives through Knoevenagel condensations.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

    Electrophiles: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly as an inhibitor of specific enzymes involved in disease processes. Key areas of research include:

  • Deubiquitinating Enzyme Inhibition : Compounds similar to 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide have been shown to selectively inhibit USP30 (Ubiquitin-specific protease 30), which is linked to mitochondrial dysfunction and neurodegenerative diseases. Inhibition of this enzyme could provide therapeutic avenues for conditions such as multiple sclerosis and various mitochondrial disorders .
  • Antiviral Activity : Some derivatives of bromophenyl compounds have demonstrated promising antiviral properties, particularly against the H5N1 influenza virus. The antiviral efficacy was assessed through plaque reduction assays, indicating that structural modifications can enhance biological activity .
  • Anti-inflammatory Properties : Preliminary studies suggest that related compounds may modulate inflammatory responses, making them potential candidates for treating inflammatory diseases. The mechanisms involve the modulation of cytokine production and leukocyte migration during inflammatory responses .

Case Studies

Several studies have highlighted the applications of this compound and its analogs:

  • Neurodegenerative Disease Models : In vitro assays have demonstrated that compounds inhibiting USP30 can significantly reduce neuroinflammation markers in cell cultures, suggesting a protective effect against neurodegenerative diseases .
  • Inflammatory Disease Models : In animal models of inflammation, compounds derived from similar structures have shown significant reductions in edema and leukocyte infiltration, indicating their potential utility in treating conditions like rheumatoid arthritis or other inflammatory disorders .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundUSP30 Inhibition
1-(4-bromophenyl)-N-hydroxy-5-phenyl-1H-pyrazole-3-carboxamideAntiviral against H5N1
JMPR-01 (related compound)Anti-inflammatory

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly impacts physicochemical and biological properties:

  • Cyano(cyclopropyl)methyl group (Main compound): Introduces a balance of polarity (cyano) and rigidity (cyclopropyl). Estimated molecular weight: ~306 g/mol (C14H14BrN2O).
  • Phenylethyl group : In 3-(4-Bromophenyl)-N-[(S)-1-phenylethyl]propanamide (–9), the phenylethyl substituent increases hydrophobicity (logP ~3.5–4) and enables π-π stacking with aromatic targets .
  • Phenylpiperazine group : N-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide () has a higher molecular weight (388.31 g/mol) and logP (3.696), favoring CNS penetration due to the piperazine moiety’s basicity .
  • Methoxybenzyl group : 3-(5-(4-Bromophenyl)-2-Furyl)-N-(4-Methoxybenzyl)propanamide () incorporates a methoxy group, enhancing solubility via hydrogen bonding (PSA: ~30–40 Ų) .

Aromatic Ring Modifications

  • Bromophenyl vs. Fluorophenyl: Fluorophenyl analogs (e.g., , compound 27m) exhibit reduced steric bulk and altered electronic effects (electron-withdrawing F vs.
  • Chlorophenyl and Methylphenyl : 3-(5-(4-Bromophenyl)-2-Furyl)-N-(3-Chloro-4-Methylphenyl)propanamide () shows increased halogen bonding capacity (Cl substituent) and steric hindrance (methyl group), which may enhance target selectivity .

Heterocyclic Additions

  • Furyl groups : Compounds like those in –11 incorporate furan rings, which introduce conjugated π-systems for electronic interactions but may reduce metabolic stability compared to saturated cyclopropane rings .
  • Pyrimidinone rings: The analog in –9 features a pyrimidinone ring, enabling hydrogen bonding and planar stacking interactions critical for enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Notable Properties Reference
3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide C14H14BrN2O ~306 ~2.5–3.5 Moderate lipophilicity, rigid conformation Estimated
N-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide C19H22BrN3O 388.31 3.696 High CNS penetration potential
N-[Cyano(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide C18H14Cl2FNO2 398.22 ~3.8 Dual halogen substituents for enhanced binding
3-(5-(4-Bromophenyl)-2-Furyl)-N-(4-Methoxybenzyl)propanamide C21H20BrNO3 414.30 ~3.2 Increased solubility via methoxy group

Biological Activity

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the bromophenyl and cyano groups, suggest various interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C13_{13}H14_{14}BrN2_2O
  • Molecular Weight : 296.17 g/mol

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The bromophenyl group may influence enzyme binding through hydrophobic interactions.
  • Receptor Modulation : The cyano group could participate in hydrogen bonding, affecting receptor conformations.
  • Stability and Reactivity : The cyclopropylmethyl moiety may enhance the compound's overall stability and reactivity, potentially leading to increased bioavailability.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. For example, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
  • Anticancer Properties : Studies on related compounds reveal significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50_{50} values for these compounds often fall within the micromolar range, indicating potent activity .
Cell Line IC50_{50} (µM)
MCF-70.65
HCT-1161.54
U-9372.84

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various derivatives against MCF-7 and HCT-116 cell lines. It was found that modifications at the para position of the aromatic ring significantly enhanced biological activity, emphasizing the importance of electronic effects on anticancer properties .
  • Antimicrobial Studies :
    • Another investigation focused on the antimicrobial efficacy of structurally similar compounds, revealing that certain substitutions on the phenyl ring increased antibacterial activity significantly, supporting the hypothesis that structural modifications can lead to enhanced biological properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide?

  • Methodological Answer : Microwave-assisted synthesis is a validated approach. React 4-bromophenyl-substituted intermediates with cyano(cyclopropyl)methylamine under controlled microwave irradiation (250 W max, 100 W initial power, 373 K for 18 minutes). Optimize solvent choice (e.g., ethanol for crystallization) and stoichiometric ratios to improve yield and purity. Monitor reactions via TLC and confirm products using NMR and X-ray diffraction .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : X-ray crystallography using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is standard. Key steps:

  • Data Collection : Measure 5285 reflections, refine to 3498 independent reflections (Rint = 0.029).
  • Refinement : Use SHELX software; apply constraints for H-atoms (N–H = 0.86 Å, O–H = 0.82 Å) and anisotropic displacement parameters. Final R values: R1 = 0.062, wR2 = 0.162 .
  • Structural Features : Planar pyrimidinone and bromophenyl rings with dihedral angles of 80.87° and 88.37° between adjacent rings .

Advanced Research Questions

Q. How are crystallographic data discrepancies (e.g., disordered atoms) resolved during refinement?

  • Methodological Answer : For disordered atoms (e.g., C21 and H14 in ), apply partial occupancy refinement (0.522:0.478 ratio) using discrete atomic models. Use Fourier difference maps to locate split positions and constrain displacement parameters. Validate with convergence criteria (Δ/σ < 0.001) and electron density residuals (Δρ < 0.43 eÅ<sup>−3</sup>) .

Q. What strategies stabilize intermolecular interactions in the crystal lattice?

  • Methodological Answer : Hydrogen bonding (N–H⋯O, O–H⋯N) and π-π stacking (3.776 Å between pyrimidinone and bromophenyl rings) are critical. Use Mercury software to analyze contact geometries:

  • Hydrogen Bonds : D–H⋯A distances (e.g., 2.12 Å for N–H⋯O) and angles (>150°).
  • π Interactions : Measure centroid-centroid distances and dihedral angles to assess stacking efficiency .

Q. How can synthetic yields be optimized for scale-up studies?

  • Methodological Answer : Conduct Design of Experiments (DoE) to test variables:

  • Temperature : 353–393 K (microwave vs. conventional heating).
  • Solvent : Compare ethanol (slow evaporation for crystals) vs. DMF (higher solubility).
  • Catalysts : Screen bases (e.g., NaHCO3) for side-reaction suppression.
  • Yield Data : Typical yields range 52–76% under optimized microwave conditions .

Data Analysis & Experimental Design

Q. How are hydrogen-bonding networks quantified in structural studies?

  • Methodological Answer : Generate hydrogen-bond geometry tables using crystallographic

BondD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H–A (°)
N–H⋯O0.862.122.876145
O–H⋯N0.821.982.720155
Use symmetry codes (e.g., x+1, y, z) to map lattice periodicity .

Q. What analytical techniques validate purity and structural integrity?

  • Methodological Answer : Combine:

  • HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase).
  • MS-ESI : Confirm molecular ion [M+H]<sup>+</sup> at m/z 442.31.
  • FTIR : Key peaks at 1670 cm<sup>−1</sup> (amide C=O) and 2200 cm<sup>−1</sup> (C≡N) .

Challenges & Contradictions

Q. How to address conflicting dihedral angle measurements in similar compounds?

  • Methodological Answer : Compare datasets from multiple crystals to assess reproducibility. For example, if pyrimidinone-bromophenyl dihedrals vary by ±5°, evaluate:

  • Crystal Packing Effects : Lattice strain or solvent inclusion.
  • Refinement Models : Constrained vs. unrestrained H-atom placement .

Biological & Functional Applications

Q. What in vitro models assess this compound’s enzyme-interaction potential?

  • Methodological Answer : Use fluorescence quenching assays with trypsin or cytochrome P450 isoforms. Monitor binding constants (Kd) via Stern-Volmer plots. Compare with analogs (e.g., 4-fluorophenyl derivatives in ) to establish structure-activity relationships .

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